N-Demethyldiltiazem hydrochloride
Overview
Description
N-Demethyldiltiazem hydrochloride is an active metabolite of the calcium channel inhibitor diltiazem . It is formed from diltiazem by the cytochrome P450 (CYP) isoforms CYP3A4, CYP3A5, and CYP3A7 . N-Demethyldiltiazem binds to isolated rat cerebral cortex homogenates and inhibits spontaneous contractions in isolated rat portal veins .
Molecular Structure Analysis
The molecular formula of N-Demethyldiltiazem hydrochloride is C21H24N2O4S • HCl . The exact mass is 436.12 and the molecular weight is 436.951 .Physical And Chemical Properties Analysis
N-Demethyldiltiazem hydrochloride is a solid substance . It is soluble in chloroform and DMSO . The formal name is 3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-1,5-benzothiazepin-4(5H)-one, monohydrochloride .Scientific Research Applications
N-Demethyldiltiazem, along with desacetyldiltiazem, are metabolites of diltiazem and have been shown to have pharmacologic activity. Their potential contribution to the pharmacologic effect of diltiazem, particularly on atrioventricular conduction, has been explored, suggesting a role in cardiovascular therapy (Boyd et al., 1989).
The stability of N-Demethyldiltiazem in blood samples is crucial for accurate pharmacokinetic studies. A study found that when whole blood was kept at room temperature, the concentration of N-Demethyldiltiazem decreased significantly. This indicates the importance of proper handling and storage of blood samples in clinical settings (Bonnefous et al., 1992).
A study on the pharmacokinetics of diltiazem and its metabolites, including N-Demethyldiltiazem, in healthy volunteers revealed insights into their elimination and renal clearance patterns. This information is vital for understanding the drug's metabolism and optimizing dosing regimens in clinical use (Höglund & Nilsson, 1989).
N-Demethyldiltiazem is also involved in studies related to drug interactions and metabolic pathways. For example, a study investigating the interaction between diltiazem and hydrochlorothiazide showed no significant pharmacokinetic interaction between these drugs, but did explore the metabolism of diltiazem and its metabolites (Weir et al., 1998).
Additionally, research into the altered metabolism of diltiazem and its metabolites, including N-Demethyldiltiazem, in specific populations such as neonatal rabbits exposed to diltiazem in utero, offers insights into developmental pharmacology and the impact of maternal drug exposure (Fraile et al., 2001).
Safety And Hazards
properties
IUPAC Name |
[(2S,3S)-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2;/h4-11,19-20,22H,12-13H2,1-3H3;1H/t19-,20+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYQYIVUHPJUHS-FDOHDBATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019739 | |
Record name | N-Demethyldiltiazem hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Demethyldiltiazem hydrochloride | |
CAS RN |
130606-60-9 | |
Record name | N-Demethyldiltiazem hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130606609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Demethyldiltiazem hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DEMETHYLDILTIAZEM HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A825LGP73P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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